molecular formula C25H35F2NO2Si B8456609 (5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol

(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol

Cat. No.: B8456609
M. Wt: 447.6 g/mol
InChI Key: HFAMMJDRXIUNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group and a silyloxy group attached to a cyclohepta[b]pyridin ring. Its molecular formula is C25H35F2NO2Si, and it has a molecular weight of 447.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol involves several steps. One common method includes the reaction of a difluorophenyl compound with a cyclohepta[b]pyridin derivative under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

(5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Mechanism of Action

The mechanism of action of (5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol involves its interaction with specific molecular targets. As a CGRP receptor antagonist, it binds to the CGRP receptor, inhibiting its activity and thereby reducing migraine symptoms. The compound’s structure allows it to effectively block the receptor, preventing the signaling pathways that lead to migraine attacks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5S,6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-ol lies in its silyloxy group, which enhances its stability and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as a CGRP receptor antagonist .

Properties

Molecular Formula

C25H35F2NO2Si

Molecular Weight

447.6 g/mol

IUPAC Name

6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol

InChI

InChI=1S/C25H35F2NO2Si/c1-15(2)31(16(3)4,17(5)6)30-22-13-12-19(18-9-7-11-21(26)23(18)27)25(29)20-10-8-14-28-24(20)22/h7-11,14-17,19,22,25,29H,12-13H2,1-6H3

InChI Key

HFAMMJDRXIUNAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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